2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid
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Overview
Description
2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with methoxy, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and methyl groups through electrophilic substitution reactions. The oxo group is usually introduced via oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid serves as a building block for more complex molecules
Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its structural similarity to biologically active pyridine derivatives makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 2-(5-Methoxy-4-oxo-1,4-dihydropyridin-1-YL)acetic acid
Comparison: Compared to these similar compounds, 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 5-position and the acetic acid moiety provides distinct chemical properties that can be advantageous in certain applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-3-7(11)8(14-2)4-10(6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTTZSSJUWBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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